molecular formula C17H18N2O2 B4051180 3-(benzoylamino)-N-propylbenzamide

3-(benzoylamino)-N-propylbenzamide

Cat. No.: B4051180
M. Wt: 282.34 g/mol
InChI Key: VRDJHRNGQIVPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzoylamino)-N-propylbenzamide is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.136827821 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HDAC Inhibition for Cancer Therapy

One significant application of benzoylamino derivatives is in the development of histone deacetylase (HDAC) inhibitors, which have shown potential in cancer therapy. For instance, novel N-acylhydrazone derivatives have been designed as potent HDAC 6/8 dual inhibitors, demonstrating increased levels of α-tubulin acetylation and affecting cell migration. These compounds, including specific N-acylhydrazone derivatives, induced cell cycle arrest and apoptosis through caspase 3/7 activation, suggesting HDAC6/8 as promising targets for molecular therapies against cancer (Rodrigues et al., 2016).

Chemical Synthesis and Cyclization

Benzoylamino compounds are also pivotal in synthetic organic chemistry. For example, 2-(Substituted benzoylamino)benzamides have been utilized in the synthesis of quinazolin-4-one and quinazolin-4-thione derivatives, with studies revealing the kinetics and mechanisms of their base-catalyzed cyclization. This research provides valuable insights into the synthesis of complex heterocyclic compounds, which are important in drug development and materials science (Hanusek et al., 2002).

Anticholinesterase Activity

Another application is in the exploration of benzoylamino compounds for their anticholinesterase activity. C-2 N-substituted anthranilamide derivatives, for example, have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Such compounds could have therapeutic applications in treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Sarfraz et al., 2019).

Melanoma Imaging and Therapy

Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have been investigated for their melanoma uptake, demonstrating potential in melanoma imaging and therapy. Studies have identified compounds with significantly high melanoma uptake and tissue selectivity, offering potential advancements in the detection and treatment of melanoma metastases (Eisenhut et al., 2000).

Properties

IUPAC Name

3-benzamido-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-2-11-18-16(20)14-9-6-10-15(12-14)19-17(21)13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDJHRNGQIVPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzoylamino)-N-propylbenzamide
Reactant of Route 2
Reactant of Route 2
3-(benzoylamino)-N-propylbenzamide
Reactant of Route 3
Reactant of Route 3
3-(benzoylamino)-N-propylbenzamide
Reactant of Route 4
Reactant of Route 4
3-(benzoylamino)-N-propylbenzamide
Reactant of Route 5
Reactant of Route 5
3-(benzoylamino)-N-propylbenzamide
Reactant of Route 6
Reactant of Route 6
3-(benzoylamino)-N-propylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.